![molecular formula C14H12N2O4 B375378 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 153983-24-5](/img/structure/B375378.png)
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as NTPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoindolinone derivatives and has been found to possess various biological activities.
Scientific Research Applications
Fungicidal Applications
The compound has been studied for its potential use as a fungicide. Research indicates that derivatives of 1,3-benzoxazines, which share a similar structural motif with the compound , exhibit significant fungicidal activity . This suggests that “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” could be synthesized into new fungicides to control harmful fungi affecting crops.
Bactericidal Properties
Similar to its fungicidal properties, the compound’s structural class has been associated with bactericidal effects. The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for the development of new antibacterial agents .
Antitumor Activity
Compounds with the 1,3-benzoxazine structure have shown antitumor properties. The nitro group within the “2-(3-nitrophenyl)” moiety could be activated under metabolic conditions, leading to compounds that might inhibit tumor growth or proliferation .
Antituberculosis Potential
The structural analogs of the compound have been documented to have antituberculosis effects. Given the global challenge of tuberculosis and the emergence of drug-resistant strains, this compound could be a starting point for new therapeutic agents .
Anthelmintic Effects
Research on 1,3-benzoxazines has also revealed anthelmintic effects, which could be explored with “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” for the treatment of parasitic worm infections .
Organic Synthesis Intermediate
The compound could serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules with pharmaceutical applications. Its reactivity with various aldehydes and ketones under specific conditions could be exploited for this purpose .
Enzyme Inhibition
There is potential for the compound to act as an enzyme inhibitor, given its structural features. For example, nitrophenyl derivatives have been studied for their interaction with enzymes like penicillin G acylase .
Chemical Rearrangement Studies
The compound’s structure lends itself to chemical rearrangement studies, which are fundamental in understanding reaction mechanisms and developing new synthetic pathways. It could be used to study novel acid-catalyzed rearrangements .
Mechanism of Action
Target of Action
The primary target of 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is Penicillin G acylase . This enzyme is produced by the bacterium Escherichia coli . It plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
It is known that it interacts with its target, penicillin g acylase . The interaction between the compound and its target may result in changes in the enzymatic activity of Penicillin G acylase .
Biochemical Pathways
Given its interaction with penicillin g acylase, it may influence the metabolic pathways related to the breakdown and utilization of penicillin g .
Result of Action
Given its interaction with penicillin g acylase, it may influence the efficacy of penicillin g .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity .
properties
IUPAC Name |
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-5,8,11-12H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRFPBBWGWVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
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